N-(benzo[b]thiophen-5-yl)cinnamamide
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Overview
Description
N-(benzo[b]thiophen-5-yl)cinnamamide is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring.
Mechanism of Action
Target of Action
N-(benzo[b]thiophen-5-yl)cinnamamide, also known as (2E)-N-(1-BENZOTHIOPHEN-5-YL)-3-PHENYLPROP-2-ENAMIDE, has been found to target the Serotonin N-acetyltransferase (AANAT) enzyme . AANAT is the penultimate enzyme in melatonin biosynthesis and is responsible for the nocturnal rhythm of melatonin production in the pineal gland .
Mode of Action
The compound interacts with its target, AANAT, by inhibiting its activity . This interaction results in a decrease in the production of melatonin, a hormone that regulates sleep and wakefulness .
Biochemical Pathways
The inhibition of AANAT by this compound affects the melatonin synthesis pathway . Melatonin is synthesized from serotonin in two steps, the first of which involves the action of AANAT . By inhibiting AANAT, the compound reduces the production of melatonin, thereby affecting the regulation of sleep-wake cycles .
Result of Action
The primary molecular effect of this compound’s action is the inhibition of AANAT, leading to decreased melatonin production . This can result in altered sleep-wake cycles, as melatonin plays a crucial role in regulating these cycles . On a cellular level, the compound’s action could affect various cell types in the body, particularly those in the pineal gland where melatonin is produced .
Preparation Methods
The synthesis of N-(benzo[b]thiophen-5-yl)cinnamamide typically involves coupling reactions and electrophilic cyclization reactions. One common synthetic route includes the reaction of benzo[b]thiophene with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(benzo[b]thiophen-5-yl)cinnamamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
N-(benzo[b]thiophen-5-yl)cinnamamide can be compared with other benzothiophene derivatives such as:
Properties
IUPAC Name |
(E)-N-(1-benzothiophen-5-yl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NOS/c19-17(9-6-13-4-2-1-3-5-13)18-15-7-8-16-14(12-15)10-11-20-16/h1-12H,(H,18,19)/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMYNPUNFRPFBFD-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(C=C2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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